Hydrogen chloride hydrogen cyanide
Description
Introduction to Cyanogen Chloride (ClCN)
Cyanogen chloride is a colorless, volatile gas with the chemical formula ClCN, characterized by a linear geometry and a triple bond between carbon and nitrogen. Its synthesis, chemical behavior, and applications have been studied extensively since its discovery, positioning it as a compound of interest in both academic and industrial contexts.
Historical Context and Discovery Chronology
The discovery of cyanogen chloride dates to 1787, when Claude Louis Berthollet first prepared it by reacting chlorine with hydrocyanic acid (HCN). Berthollet initially termed the compound “oxidized prussic acid” but did not assign a formal formula. It was not until 1815 that Joseph Louis Gay-Lussac conducted a systematic investigation, determining its molecular formula as CNCl through stoichiometric analysis. Gay-Lussac’s work revealed two synthesis pathways: the reaction of moist HCN with chlorine gas or the treatment of dry mercuric cyanide (Hg(CN)₂) with chlorine.
By the early 20th century, cyanogen chloride gained notoriety during World War I when French forces employed it as a chemical warfare agent under the name Vivrite, often mixed with arsenic trichloride (AsCl₃) to enhance stability. Despite its tactical limitations due to rapid hydrolysis and non-persistent nature, its ability to penetrate gas masks underscored its strategic value. Post-war, research shifted toward its chemical properties and potential industrial applications, leading to advancements in synthesis methodologies, such as the oxidation of sodium cyanide (NaCN) with chlorine gas:
$$
\text{NaCN} + \text{Cl}_2 \rightarrow \text{ClCN} + \text{NaCl}
$$
This reaction, which proceeds via cyanogen ((CN)₂) as an intermediate, remains a cornerstone of its laboratory-scale production.
Systematic Nomenclature and Chemical Identity
Cyanogen chloride is systematically named cyanic chloride under IUPAC guidelines, reflecting its composition as a chloride derivative of cyanide. Its molecular structure—Cl–C≡N—features a single bond between chlorine and carbon and a triple bond between carbon and nitrogen, resulting in a linear geometry with a bond angle of 180°. Key synonyms include:
The compound’s physical properties are well-documented. At standard temperature and pressure, it exists as a gas with a boiling point of 12.6°C and a vapor density of 2.1 (relative to air). Its dipole moment of 2.80 D arises from the electronegativity difference between chlorine and nitrogen, with the nitrogen atom bearing a partial negative charge.
Table 1: Physical and Chemical Properties of Cyanogen Chloride
| Property | Value | Source |
|---|---|---|
| Molecular formula | ClCN | |
| Molecular weight | 61.47 g/mol | |
| Boiling point | 12.6°C | |
| Vapor density | 2.1 (air = 1) | |
| Dipole moment | 2.80 D | |
| Solubility in water | 69 g/L at 20°C |
Role in Industrial Chemistry and Modern Applications
In contemporary industrial chemistry, cyanogen chloride serves as a precursor in the synthesis of specialized reagents and polymers. One notable application is its use in producing chlorosulfonyl isocyanate (ClSO₂NCO) , a versatile intermediate in organic synthesis that facilitates the introduction of sulfonyl and isocyanate groups into target molecules. Additionally, cyanogen chloride trimerizes in acidic conditions to form cyanuric chloride (C₃N₃Cl₃) , a triazine derivative integral to the manufacture of dyes, herbicides, and flame retardants.
$$
3 \, \text{ClCN} \xrightarrow{\text{H}^+} \text{C}3\text{N}3\text{Cl}_3
$$
The compound’s reactivity with sulfur-containing substrates has also been exploited to synthesize sulfonyl cyanides (RSO₂CN), which are valuable in cross-coupling reactions and pharmaceutical chemistry. Furthermore, its role in the production of dichloroisocyanurates—used as disinfectants and bleaching agents—highlights its utility in materials science.
Properties
CAS No. |
145791-03-3 |
|---|---|
Molecular Formula |
CH2ClN |
Molecular Weight |
63.48 g/mol |
IUPAC Name |
formonitrile;hydrochloride |
InChI |
InChI=1S/CHN.ClH/c1-2;/h1H;1H |
InChI Key |
VSXLDBOVSVRINA-UHFFFAOYSA-N |
Canonical SMILES |
C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of HCN with HCl
The most straightforward method involves reacting gaseous or liquid HCN with HCl under controlled conditions. This approach leverages the acid-base interaction between HCN (pKa ≈ 9.2) and HCl, forming HCN·HCl as a crystalline solid.
Reaction Conditions
Mechanism
- Protonation : HCl donates a proton to HCN, forming HCN·HCl.
- Crystallization : The product precipitates as a stable salt, often requiring cooling for efficient separation.
Table 1: Key Parameters for HCN·HCl Synthesis
| Parameter | Optimal Range/Value | Source |
|---|---|---|
| Temperature | −20°C to +20°C | |
| HCN Concentration | 10–100% w/w | |
| Pressure | 1–2.5 bar absolute | |
| Solvent | Aqueous or anhydrous HCl | |
| Yield | ~100% (theoretical) |
Catalytic Solvent-Mediated Synthesis
Patent US2878249A outlines a method using catalytic solvents to enhance HCN·HCl formation. This process is critical for industrial-scale production, particularly in polymer synthesis.
Process Overview
- Solvent Selection :
- Reaction Setup :
- Separation :
Byproduct Recovery from Chlorination Reactions
HCN·HCl may form as a byproduct in industrial chlorination processes involving HCN. For example, in cyanogen chloride (ClCN) production:
$$ \text{HCN} + \text{Cl}_2 \rightarrow \text{ClCN} + \text{HCl} $$
Here, HCl is generated in situ, potentially reacting with excess HCN to form HCN·HCl.
Specialized Methods for Radiolabeled HCN·HCl
In radiopharmaceutical synthesis, [¹¹C]HCN·HCl is prepared via:
- [¹¹C]CH₃I Oxidation :
- Cyanide Formation :
Table 2: Radiolabeling Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| [¹¹C]CH₃I → [¹¹C]CH₂O | Oxymatrine, diphenyl sulfoxide | ~60–70 |
| [¹¹C]CH₂O → [¹¹C]HCN·HCl | Hydroxylamine-O-sulfonic acid | ~50–60 |
Analytical Challenges and Detection
HCN·HCl is volatile and reactive, necessitating specialized detection methods:
Chemical Reactions Analysis
Types of Reactions
Hydrogen chloride and hydrogen cyanide undergo various chemical reactions, including:
Oxidation and Reduction: Hydrogen cyanide can be oxidized to form cyanogen or reduced to form methane and ammonia.
Substitution: Hydrogen chloride can react with potassium cyanide to form potassium chloride and hydrogen cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen cyanide reacts with oxygen in the presence of a catalyst to form cyanogen.
Substitution: Hydrogen chloride reacts with potassium cyanide under standard conditions to produce potassium chloride and hydrogen cyanide.
Major Products
Oxidation of Hydrogen Cyanide: Cyanogen
Substitution Reaction: Potassium chloride and hydrogen cyanide
Scientific Research Applications
Chemical Manufacturing
- Hydrogen Chloride :
- Used in the production of chlorinated hydrocarbons, which are precursors for various pharmaceuticals and agrochemicals.
- Essential for the synthesis of vinyl chloride for PVC production.
- Hydrogen Cyanide :
Fumigation and Pest Control
- Hydrogen Cyanide :
Pharmaceuticals
- Both hydrogen chloride and hydrogen cyanide are involved in the synthesis of various pharmaceutical compounds.
Table 1: Major Uses of Hydrogen Cyanide
| Application | Percentage Use |
|---|---|
| Adiponitrile (for nylon) | 41% |
| Acetone cyanohydrin | 28% |
| Sodium cyanide (gold recovery) | 13% |
| Cyanuric chloride | 9% |
| Chelating agents (EDTA) | 4% |
| Methionine (animal feed) | 2% |
Table 2: Industrial Uses of Hydrogen Chloride
| Application | Description |
|---|---|
| Metal processing | Used for pickling metals |
| Production of chlorinated hydrocarbons | Key ingredient for various chemical syntheses |
| Food industry | Used in food processing as a pH regulator |
Case Study 1: Fumigation with Hydrogen Cyanide
A study conducted on the effectiveness of hydrogen cyanide as a fumigant revealed its high efficacy against various pest species infesting grain storage facilities. The study noted that HCN's application results in minimal residue compared to other fumigants, making it a preferred choice in food safety protocols .
Case Study 2: Industrial Exposure to Hydrogen Cyanide
Research examining workers exposed to hydrogen cyanide in electroplating factories highlighted significant health effects associated with prolonged exposure. Symptoms included headaches, weakness, and respiratory issues. This case underscores the importance of proper safety measures when handling such toxic substances .
Mechanism of Action
Hydrogen cyanide exerts its toxic effects by inhibiting the mitochondrial electron transport chain, specifically binding to the a3 portion of cytochrome oxidase. This prevents cells from utilizing oxygen, leading to cellular hypoxia and rapid death . Hydrogen chloride, being a strong acid, can cause severe irritation and damage to tissues upon contact.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyanogen Chloride (ClCN)
- Chemical Properties: A colorless gas with a sharp odor, ClCN hydrolyzes in water to form cyanate (CNO⁻) and hydrogen chloride. Unlike HCN, it is less stable and reacts vigorously with alcohols and amines .
- Toxicity : Similar to HCN, ClCN inhibits cytochrome c oxidase, disrupting cellular respiration. However, it also causes severe respiratory irritation due to HCl release upon hydrolysis .
- Applications : Used in organic synthesis and as a chemical warfare agent .
Cyanogen Bromide (BrCN)
- Chemical Properties : A crystalline solid with higher stability than ClCN. It reacts with water to release HCN and HBr, making it a dual toxin .
- Toxicity : Comparable to HCN but with added corrosive effects from HBr .
- Applications : Employed in biochemical labeling and peptide synthesis .
Phosgene (COCl₂)
- Chemical Properties : A colorless gas with a delayed onset of toxicity. It hydrolyzes to HCl and CO₂, unlike HCN, which remains toxic in solution .
- Toxicity : Causes pulmonary edema and is less acutely toxic than HCN but more insidious due to delayed symptoms .
- Applications : Used in polymer production and as a chemical weapon .
Sodium Cyanide (NaCN) and Potassium Cyanide (KCN)
- Chemical Properties : Solid salts that release HCN in acidic conditions. They are more stable and easier to handle than gaseous HCN .
- Toxicity : Equally lethal as HCN but pose higher risks of environmental contamination due to solubility in water .
Data Tables
Table 1: Physical and Chemical Properties
| Property | Hydrogen Chloride (HCl) | Hydrogen Cyanide (HCN) | Cyanogen Chloride (ClCN) |
|---|---|---|---|
| Molecular Weight (g/mol) | 36.46 | 27.03 | 61.47 |
| Boiling Point (°C) | -85 | 26 | 13 |
| Solubility in Water | High (forms HCl acid) | Moderate (weak acid) | Reacts to form CNO⁻ + HCl |
| Toxicity (LC₅₀, ppm) | 3,124 (rat, 1 hr) | 544 (rat, 1 hr) | 11 (human, 10 min) |
| Primary Hazard | Corrosive, irritant | Metabolic inhibitor | Metabolic inhibitor + irritant |
Table 2: Industrial and Environmental Impact
| Compound | Key Applications | Environmental Concerns |
|---|---|---|
| HCl | Chemical synthesis, pH adjustment | Acid rain, aquatic toxicity |
| HCN | Acrylonitrile production, fumigation | Groundwater contamination, acute toxicity |
| ClCN | Organic synthesis, warfare agents | Hydrolysis products (HCl) persist in soil |
| NaCN/KCN | Gold mining, electroplating | Long-term ecosystem damage |
Key Research Findings
- HCN in Soil Chemistry : HCN produced by rhizobacteria enhances phosphate availability by sequestering iron, promoting plant growth (Fig. 3, 7, 8) .


- Cyanide in Biomedical Contexts : Cyanide inhibits myeloperoxidase activity in neutrophils, reducing hypochlorous acid (HOCl) production and mitigating oxidative tissue damage .
- Gel-State Material Interactions : Cyanide anions disrupt supramolecular gels more effectively than chloride due to stronger hydrogen-bonding interactions (Fig. 9) .
Biological Activity
Hydrogen chloride (HCl) and hydrogen cyanide (HCN) are two significant chemical compounds that exhibit various biological activities, particularly in toxicological and environmental contexts. This article explores their biological activities, mechanisms of action, and implications for health and ecology based on diverse research findings.
Overview of Hydrogen Chloride and Hydrogen Cyanide
- Hydrogen Chloride (HCl) : A colorless gas that forms hydrochloric acid when dissolved in water. It is a strong acid and highly corrosive.
- Hydrogen Cyanide (HCN) : A colorless, highly toxic gas with a bitter almond odor. It is known for its use in industrial processes and as a chemical weapon.
Hydrogen Cyanide
HCN acts primarily as a systemic chemical asphyxiant . It inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to tissue hypoxia. The key features of HCN toxicity include:
- Rapid Onset of Symptoms : Symptoms can appear within seconds after inhalation, including headache, dizziness, and confusion. Severe exposure can lead to seizures, loss of consciousness, and death due to respiratory failure .
- Physiological Effects : HCN disrupts aerobic metabolism, causing a shift to anaerobic metabolism, resulting in lactic acidosis and cellular damage .
Hydrogen Chloride
HCl primarily affects the respiratory system upon exposure:
- Respiratory Irritation : Inhalation can cause irritation of the mucous membranes, leading to symptoms such as coughing, choking, and pulmonary edema .
- Corrosive Effects : Direct contact with skin or eyes can result in severe burns .
Biological Activity in Environmental Contexts
Both HCl and HCN play roles in ecological interactions:
- Cyanogenesis : Certain bacteria and plants produce HCN as a defense mechanism against herbivores and pathogens. For example, Pseudomonas aeruginosa emits HCN to inhibit competing organisms like Staphylococcus aureus in lung infections .
- Soil Microbial Dynamics : HCN production by soil bacteria influences microbial community structure and function, affecting nutrient cycling and plant health .
Case Study 1: Industrial Exposure
A study analyzed an incident where workers were exposed to high concentrations of HCN during an industrial accident. Symptoms included dizziness and respiratory distress. The investigation highlighted the importance of immediate medical intervention and environmental monitoring for toxic gases .
Case Study 2: Forensic Analysis
In a forensic case involving attempted poisoning with HCN, air samples were collected from a vehicle. Analysis revealed HCN concentrations of 14-20 ppm. This case underscored the challenges of detecting volatile compounds over time but demonstrated effective analytical techniques using FTIR spectroscopy and GC-MS .
Table 1: Toxicity Profiles of Hydrogen Chloride and Hydrogen Cyanide
| Compound | LD50 (mg/kg) | Lethal Concentration (ppm) | Symptoms of Exposure |
|---|---|---|---|
| Hydrogen Chloride | 100 | 50-100 | Respiratory distress, mucosal irritation |
| Hydrogen Cyanide | 1-2 | 300-500 | Dizziness, confusion, rapid respiratory failure |
Table 2: Environmental Impact of HCN Emission
| Organism | Mechanism of Action | Ecological Role |
|---|---|---|
| Pseudomonas aeruginosa | Inhibition of co-infecting bacteria | Competitive advantage in lung infections |
| Cyanogenic plants | Defense against herbivores | Deterrent mechanism through toxin production |
Q & A
Q. How is HCN utilized as a tracer in star-forming regions?
HCN is a critical tracer for dense molecular gas (n(H₂) ~ 10⁴–10⁵ cm⁻³) in star-forming regions due to its high dipole moment and resistance to freeze-out in cold environments. Its rotational transitions (e.g., J=1→0, J=3→2) are used to map gas kinematics and density. Observational setups like the James Clerk Maxwell Telescope (JCMT) and TRAO provide velocity resolutions of ~0.034 km s⁻¹, enabling precise spectral line analysis . Unlike CO, HCN traces higher densities (100–500× CO densities), making it ideal for probing collapsing cores .
Q. What are the primary chemical reactions involving HCl in laboratory synthesis?
HCl acts as a strong acid and precursor in reactions such as:
- Acid-base synthesis : HCl + NH₃ → NH₄Cl (salting-out reactions).
- Substitution reactions : HCl reacts with metal oxides (e.g., ZnO → ZnCl₂ + H₂O).
- Chlorination : Organic chlorination (e.g., CH₄ + Cl₂ → CH₃Cl + HCl under UV light). Lab methods often use controlled gas dissolution in water to prepare hydrochloric acid, with purity monitored via titration or ion chromatography .
Advanced Research Questions
Q. What methodological approaches resolve hyperfine anomalies in HCN spectra?
Hyperfine anomalies arise from non-LTE effects and line overlap in HCN’s J=1→0 and J=3→2 transitions. Key methods include:
- Gaussian deconvolution : Separating blended hyperfine components (e.g., ∆F=0⁻, ∆F=0⁺) using velocity-resolved spectra (0.034 km s⁻¹ resolution) from JCMT/ACSIS .
- Intensity ratio analysis : Comparing observed ratios (e.g., R02 = I(∆F=1)/I(∆F=0⁺)) to LTE-predicted values (1:5:3 for J=3→2). Deviations indicate optical depth or turbulence effects .
- Mapping overlapping regions : In high-mass cores (e.g., G 333), integrated intensity maps isolate anomalies caused by line broadening .
Q. How do contradictions in HCN hyperfine line ratios inform physical conditions?
Observed ratios often contradict LTE predictions, revealing:
- Optical depth variations : In low-mass cores (e.g., Taurus), R12 (I(∆F=0⁻)/I(∆F=1)) < 1 indicates optically thick gas with self-absorption .
- Turbulent kinematics : High-mass cores show broader lines (∆v ~ 3–5 km s⁻¹), causing hyperfine overlap and suppressed R02 ratios .
- Excitation gradients : Non-LTE models link anomalies to temperature/density gradients, validated via multi-transition surveys (e.g., HCN J=1→0 vs. J=3→2) .
Q. What experimental setups optimize HCN spectral observations?
- Telescope configurations : JCMT’s 36″ beam (at 87 GHz) minimizes beam dilution in high-mass cores, while TRAO’s 45″ beam suits low-mass cores .
- Spectral stacking : Combining data from 64+ cores (e.g., Taurus, Ophiuchus) improves signal-to-noise for weak hyperfine components .
- Calibration protocols : Using HNC J=1→0 as a spatial reference ensures accurate HCN line positioning in turbulent regions .
Contradictions and Methodological Challenges
Q. Why do HCN hyperfine ratios vary between low- and high-mass cores?
Low-mass cores exhibit stronger anomalies due to lower turbulence (∆v ~ 0.5 km s⁻¹), allowing resolved hyperfine splitting. In high-mass cores, broader lines (∆v > 2 km s⁻¹) cause blending, artificially "normalizing" ratios to LTE expectations. This paradox requires radiative transfer modeling to disentangle optical depth and kinematic effects .
Q. How reliable are HCN-derived density estimates in collapsing cores?
Discrepancies arise when using HCN J=1→0 vs. J=3→2 transitions. For example, J=1→0 may overestimate densities in low-mass cores due to subthermal excitation. Multi-line surveys (e.g., HCN, HCO⁺, N₂H⁺) combined with LVG (Large Velocity Gradient) models improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


